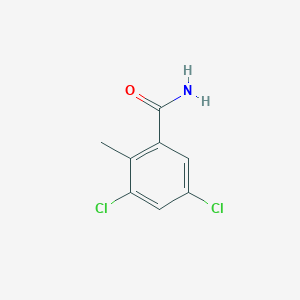

3,5-Dichloro-2-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJJPYOFNGAVKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis Pathways for 3,5 Dichloro 2 Methylbenzamide

Retrosynthetic Analysis of 3,5-Dichloro-2-methylbenzamide

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.org This approach allows for the identification of potential synthetic routes and key bond disconnections.

The most apparent disconnection in this compound is the amide bond (C-N bond). This is a common and reliable disconnection strategy for amides. amazonaws.com Breaking this bond suggests two primary precursor synthons: an acyl cation equivalent derived from 3,5-dichloro-2-methylbenzoic acid and a methylamine (B109427) equivalent.

The synthetic equivalents for these synthons would be 3,5-dichloro-2-methylbenzoic acid (or its more reactive acyl chloride derivative) and methylamine. The formation of amides from carboxylic acids and amines is a fundamental transformation in organic synthesis. acs.orgnih.gov This can be achieved by activating the carboxylic acid, for instance, by converting it to an acyl chloride, which then readily reacts with an amine. nih.gov

Further retrosynthetic analysis focuses on the substituted benzene (B151609) ring. The arrangement of the two chlorine atoms and the methyl group dictates the synthetic strategy for the key precursor, 3,5-dichloro-2-methylbenzoic acid. The directing effects of the substituents must be considered. The carboxyl group is a meta-director, while the methyl group is an ortho-, para-director.

A plausible retrosynthetic pathway for 3,5-dichloro-2-methylbenzoic acid would involve the dichlorination of a suitable precursor. Starting from 2-methylbenzoic acid (o-toluic acid), a direct chlorination step could potentially lead to the desired 3,5-dichloro substitution pattern. The methyl group would direct the incoming chlorine atoms to the ortho and para positions. However, the presence of the deactivating carboxyl group would influence the regioselectivity.

An alternative strategy involves starting with a molecule that already contains some of the required substituents in the correct orientation. For instance, synthesis could begin with an aniline (B41778) derivative, which can be halogenated and then converted to the benzoic acid via a Sandmeyer reaction.

Established Synthetic Routes to this compound and Related Derivatives

The synthesis of halogenated benzamides can be accomplished through various established routes, ranging from traditional multi-step approaches to more efficient one-pot procedures.

A conventional, multi-step synthesis of this compound would likely proceed through the synthesis of the key intermediate, 3,5-dichloro-2-methylbenzoic acid, followed by its conversion to the amide.

One potential route for the synthesis of a dichlorinated methylbenzoic acid involves the chlorination of a toluic acid derivative. For example, the synthesis of 3,5-dichloro-4-methylbenzoic acid has been achieved by the chlorination of p-toluic acid using chlorine gas with a Lewis acid catalyst like aluminum chloride. chemicalbook.com A similar approach could be envisioned starting from o-toluic acid to obtain 3,5-dichloro-2-methylbenzoic acid. The crude product from such a reaction would likely require purification, for instance, by recrystallization. chemicalbook.com

Once the 3,5-dichloro-2-methylbenzoic acid is obtained, it can be converted to the more reactive acyl chloride. This is typically done using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3,5-dichloro-2-methylbenzoyl chloride can then be reacted with methylamine to form the final product, this compound.

A representative multi-step synthesis is outlined below:

Chlorination: 2-Methylbenzoic acid is treated with a chlorinating agent to yield 3,5-dichloro-2-methylbenzoic acid.

Acyl Chloride Formation: The resulting benzoic acid derivative is reacted with thionyl chloride to produce 3,5-dichloro-2-methylbenzoyl chloride.

Amidation: The acyl chloride is then reacted with methylamine to afford this compound.

Table 1: Representative Reagents in a Conventional Multistep Synthesis

| Step | Reactant | Reagent(s) | Product |

| 1 | 2-Methylbenzoic acid | Cl₂, AlCl₃ | 3,5-Dichloro-2-methylbenzoic acid |

| 2 | 3,5-Dichloro-2-methylbenzoic acid | SOCl₂ | 3,5-Dichloro-2-methylbenzoyl chloride |

| 3 | 3,5-Dichloro-2-methylbenzoyl chloride | CH₃NH₂ | This compound |

To improve efficiency, reduce waste, and lower costs, one-pot synthetic procedures are often developed. For related compounds like 2-amino-3,5-dichloro-N-methylbenzamide, a one-pot method starting from isatoic anhydride (B1165640) has been reported. Current time information in Bangalore, IN.google.com This procedure involves the reaction of isatoic anhydride with methylamine to form an intermediate, which is then chlorinated in the same reaction vessel without isolation. Current time information in Bangalore, IN.google.com

While not directly applicable to the synthesis of this compound due to the different starting material, this demonstrates the feasibility of one-pot approaches for structurally similar molecules. A hypothetical one-pot synthesis of this compound could involve the in-situ generation of the acyl chloride from 3,5-dichloro-2-methylbenzoic acid, followed by the immediate addition of methylamine.

Modern amidation methods also offer one-pot solutions that avoid the need for acyl chloride formation. Reagents like B(OCH₂CF₃)₃ can directly mediate the condensation of carboxylic acids and amines. acs.org Another approach uses TiCl₄ to facilitate the direct amidation of carboxylic acids. nih.gov

Table 2: Comparison of Synthetic Approaches

| Feature | Conventional Multistep Synthesis | Optimized One-Pot Synthesis |

| Efficiency | Lower, involves multiple steps and purifications | Higher, fewer workup and purification steps |

| Yield | Can be lower due to losses at each step | Often higher due to fewer manipulations |

| Cost | Can be higher due to more reagents and solvents | Generally lower |

| Environmental Impact | Potentially higher due to more waste generation | Generally lower |

Synthesis of Key Precursors and Intermediates for this compound

The successful synthesis of the target molecule relies on the efficient preparation of its key precursors. The primary precursor is 3,5-dichloro-2-methylbenzoic acid.

A plausible laboratory synthesis for 3,5-dichloro-2-methylbenzoic acid would start from 2-methylaniline (o-toluidine). The synthesis could proceed as follows:

Protection of the Amino Group: The amino group of 2-methylaniline is first protected, for example, by acetylation with acetic anhydride to form N-acetyl-2-methylaniline. This is to prevent side reactions during the subsequent chlorination step.

Chlorination: The protected aniline is then chlorinated. The acetylamino group is an ortho-, para-director, which would lead to chlorination at positions 3 and 5 relative to the acetylamino group.

Deprotection: The acetyl group is then removed by hydrolysis to yield 3,5-dichloro-2-methylaniline (B1602856).

Sandmeyer Reaction: The resulting 3,5-dichloro-2-methylaniline can be converted to the corresponding nitrile via a Sandmeyer reaction. This involves diazotization of the amine with sodium nitrite (B80452) and hydrochloric acid, followed by reaction with a copper(I) cyanide.

Hydrolysis: Finally, the nitrile is hydrolyzed to the carboxylic acid, yielding 3,5-dichloro-2-methylbenzoic acid.

Alternatively, as mentioned, direct chlorination of 2-methylbenzoic acid could be explored, although this may present challenges with regioselectivity.

Another key intermediate is methylamine, which is a commercially available gas or solution.

Table 3: Key Precursors for the Synthesis of this compound

| Compound Name | Molecular Formula | Role in Synthesis |

| 2-Methylbenzoic acid | C₈H₈O₂ | Potential starting material for the synthesis of the benzoic acid core |

| 2-Methylaniline | C₇H₉N | Potential starting material for a multi-step synthesis of the benzoic acid core |

| 3,5-Dichloro-2-methylbenzoic acid | C₈H₆Cl₂O₂ | Key precursor that forms the main skeleton of the target molecule |

| Thionyl chloride | SOCl₂ | Reagent for converting the carboxylic acid to the more reactive acyl chloride |

| Methylamine | CH₅N | Provides the methylamide functional group |

Preparation of Dichlorinated Benzoic Acid Derivatives

A crucial precursor for the synthesis of this compound is a dichlorinated benzoic acid derivative. The synthesis of these intermediates often starts from simpler aromatic compounds. For instance, the synthesis of 3,5-dichloro-4-methylbenzoic acid can be achieved by the chlorination of p-toluic acid. chemicalbook.com In a typical procedure, p-toluic acid is dissolved in a solvent like methylene (B1212753) chloride, and a Lewis acid catalyst such as aluminum chloride is added. chemicalbook.com Chlorine gas is then introduced into the mixture while maintaining a low temperature to control the reaction. chemicalbook.com The reaction progress is monitored by techniques like gas-liquid chromatography. chemicalbook.com Upon completion, the product is isolated by pouring the reaction mixture into ice and hydrochloric acid, followed by extraction with an organic solvent like ethyl acetate. chemicalbook.com The crude product is then purified by recrystallization. chemicalbook.com

Another related starting material is 3,5-dichlorobenzoic acid. Its synthesis can be achieved through various routes, including the chlorination of benzonitrile (B105546) to form 3,5-dichlorobenzonitrile, which is then hydrolyzed. google.com Alternatively, anthranilic acid can serve as a starting material, undergoing chlorination followed by a diazotization reaction to yield the desired dichlorinated benzoic acid. google.com

Amidation Reactions and Coupling Strategies in Benzamide (B126) Synthesis

The final step in the formation of this compound is the amidation of the corresponding dichlorinated benzoic acid derivative. This transformation can be achieved through several methods. A common approach involves converting the carboxylic acid to a more reactive species, such as an acyl chloride. google.com The 3,5-disubstituted benzoic acid is reacted with a chlorinating agent to form the benzoyl chloride. google.com This activated intermediate is then reacted with the appropriate amine to form the amide bond. google.com The amidation reaction is typically carried out at a controlled temperature, often between 0 and 50°C. google.com

Alternatively, direct amidation of the carboxylic acid is possible using coupling agents. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the formation of the amide bond between the carboxylic acid and an amine. More recent methods utilize in situ generation of reactive phosphonium (B103445) salts from reagents like triphenylphosphine (B44618) and N-chlorophthalimide to activate the carboxylic acid for amidation. acs.org

Regioselective Chlorination Methodologies for Aromatic Systems

Achieving the specific 3,5-dichloro substitution pattern on the aromatic ring requires precise control over the chlorination reaction. The regioselectivity of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring. For a starting material like 2-methylbenzoic acid, the methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This can lead to a mixture of products if not controlled.

To achieve specific regioselectivity, directed ortho-metalation can be employed, followed by reaction with a chlorine source. acs.org Palladium-catalyzed C-H activation has also emerged as a powerful tool for the regioselective halogenation of arenes. acs.orgnih.gov These methods can provide access to substitution patterns that are difficult to obtain through classical electrophilic substitution. For instance, palladium catalysts can direct the chlorination to the meta position of certain benzoic acid derivatives. nih.gov The choice of catalyst and reaction conditions is crucial in directing the chlorination to the desired positions. mdpi.com

Advanced Methodologies in Benzamide Synthesis

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing benzamide frameworks.

Transition Metal-Catalyzed Coupling Reactions in Benzamide Ring Construction

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, including benzamides. frontiersin.orgmdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are widely used to form carbon-carbon bonds and construct the substituted benzene ring. For instance, a bromo-substituted benzoic acid ester can undergo a palladium-catalyzed reaction with a suitable coupling partner to introduce various substituents.

Rhodium and ruthenium catalysts have also been employed in C-H activation/functionalization reactions to build isoindolinone cores, which are structurally related to benzamides. nih.gov These reactions often involve the cyclization of a benzamide derivative with an alkene or alkyne. nih.gov Such methods offer high atom economy and can provide access to diverse molecular architectures.

Green Chemistry Principles and Sustainable Synthetic Protocols for Benzamides

The principles of green chemistry are increasingly influencing the design of synthetic routes. nih.govacs.orgscentspiracy.com These principles advocate for the use of safer solvents, renewable feedstocks, and catalytic reagents over stoichiometric ones to minimize waste and environmental impact. nih.govacs.org

In the context of benzamide synthesis, this translates to developing more atom-economical reactions. acs.org For example, direct amidation methods that avoid the need for protecting groups and multiple steps are preferred. acs.org The use of safer solvents and minimizing energy consumption by conducting reactions at ambient temperature and pressure are also key considerations. acs.org Catalytic methods, particularly those using earth-abundant and non-toxic metals, are at the forefront of sustainable benzamide synthesis. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can also significantly reduce waste and improve efficiency.

Process Optimization and Scale-Up Considerations in this compound Production

Transitioning a synthetic route from the laboratory to an industrial scale requires careful optimization of reaction parameters. Key factors that need to be considered include reaction time, temperature, catalyst loading, and solvent choice.

For large-scale production, continuous flow reactors can offer advantages over traditional batch processes, allowing for better control over reaction conditions and potentially higher yields and purity. The choice of reagents is also critical; for instance, using less expensive and hazardous chlorinating agents is a key consideration. A patented method for a related compound, 2-amino-3,5-dichloro-N-methylbenzamide, highlights the use of trichloroisocyanuric acid as a reactive and efficient chlorinating agent, which can be advantageous in an industrial setting due to its cost-effectiveness and the ease of product separation. google.com

Advanced Structural Elucidation and Spectroscopic Characterization of 3,5 Dichloro 2 Methylbenzamide

Single-Crystal X-ray Diffraction Analysis of 3,5-Dichloro-2-methylbenzamide and Analogues

Single-crystal X-ray diffraction is a powerful technique that allows for the precise determination of the atomic and molecular structure of a crystalline solid. While a crystal structure for this compound itself is not publicly available, analysis of a closely related analogue, 3,5-dichloro-N-(2-methylbut-3-yn-2-yl)benzamide, provides significant insights into the likely structural features of the target molecule. researchgate.netnih.gov

Determination of Molecular Conformation, Bond Lengths, and Torsion Angles

The analysis of 3,5-dichloro-N-(2-methylbut-3-yn-2-yl)benzamide reveals key conformational features that are likely to be conserved in this compound. A critical parameter in the conformation of benzamide (B126) derivatives is the torsion angle between the plane of the benzene (B151609) ring and the amide group. In the analogue, the amide group is twisted with respect to the benzene ring by a dihedral angle of 31.98(2)°. researchgate.netnih.gov This twist is a common feature in ortho-substituted benzamides and arises from steric hindrance between the substituents on the ring and the amide group. It is expected that this compound would adopt a similar twisted conformation.

The bond lengths within the analogue are reported to be within the normal range, and it is reasonable to assume that the bond lengths in this compound would also be typical for a dichlorinated methylbenzamide structure. researchgate.netnih.gov

Table 1: Crystallographic Data for the Analogue 3,5-dichloro-N-(2-methylbut-3-yn-2-yl)benzamide researchgate.netnih.gov

| Parameter | Value |

| Molecular Formula | C₁₂H₁₁Cl₂NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.227(2) |

| b (Å) | 10.898(2) |

| c (Å) | 10.170(2) |

| β (°) | 111.08(3) |

| Volume (ų) | 1264.5(4) |

Hirshfeld Surface Analysis and Decomposed Fingerprint Plots for Quantifying Non-Covalent Interactions

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in a crystal lattice. This method maps the electron distribution of a molecule within the crystal, allowing for the identification of regions involved in different types of contacts. The surface is colored according to the normalized contact distance (dnorm), which highlights interactions that are shorter or longer than the van der Waals radii of the interacting atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, multiplicities, and integration of the signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.

Proton (¹H) NMR Spectroscopic Interpretation of this compound

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amide protons, and the methyl protons. Based on the analysis of related compounds such as 2-methylbenzamide, the following spectral features can be predicted. rsc.org

Aromatic Protons: The two aromatic protons on the benzene ring are in different chemical environments and would therefore be expected to appear as two distinct signals, likely doublets due to coupling with each other. The electron-withdrawing nature of the two chlorine atoms and the carbonyl group will deshield these protons, causing their signals to appear at a lower field (higher ppm) compared to unsubstituted benzene. Their expected chemical shift would be in the range of 7.0-8.0 ppm.

Amide Protons (NH₂): The two protons of the amide group are diastereotopic due to restricted rotation around the C-N bond and may appear as two separate broad singlets. The chemical shift of these protons is highly dependent on the solvent and concentration due to hydrogen bonding and can typically be found in the range of 5.5-8.5 ppm.

Methyl Protons (CH₃): The three protons of the methyl group are equivalent and will appear as a singlet. The proximity to the benzene ring and the carbonyl group will influence its chemical shift, which is expected to be in the range of 2.3-2.6 ppm. rsc.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.0 | Doublet |

| Aromatic-H | 7.0 - 8.0 | Doublet |

| Amide-NH₂ | 5.5 - 8.5 | Two Broad Singlets |

| Methyl-CH₃ | 2.3 - 2.6 | Singlet |

Carbon (¹³C) NMR Spectroscopic Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected.

Carbonyl Carbon (C=O): The carbonyl carbon is significantly deshielded and will appear at the lowest field, typically in the range of 165-175 ppm. bhu.ac.in

Aromatic Carbons: The six carbons of the benzene ring are in different electronic environments and will give rise to four distinct signals. The carbons directly attached to the chlorine atoms (C3 and C5) will be shifted downfield due to the electronegativity of chlorine. The carbon attached to the methyl group (C2) and the carbon attached to the carbonyl group (C1) will also have characteristic shifts. The remaining two aromatic carbons (C4 and C6) will also be distinguishable. The aromatic region for carbons typically spans from 120 to 150 ppm.

Methyl Carbon (CH₃): The methyl carbon will appear at the highest field (lowest ppm), typically in the range of 15-25 ppm. rsc.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 165 - 175 |

| Aromatic C-Cl | 130 - 140 |

| Aromatic C-C=O | 135 - 145 |

| Aromatic C-CH₃ | 130 - 140 |

| Aromatic C-H | 125 - 135 |

| Methyl-CH₃ | 15 - 25 |

Advanced NMR Techniques for Stereochemical and Conformational Elucidation

Advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the three-dimensional structure and conformational preferences of molecules in solution. For this compound, a combination of one-dimensional and two-dimensional NMR experiments provides a comprehensive understanding of its molecular framework.

Due to the absence of stereocenters, the primary focus of stereochemical analysis shifts to conformational isomerism, particularly the orientation of the amide group relative to the aromatic ring. The rotation around the C(aryl)-C(O) bond can be sterically hindered by the ortho-methyl group, potentially leading to distinct rotamers. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be pivotal in this regard. A NOESY experiment would be expected to show spatial correlations between the amide protons (or N-H proton) and the ortho-methyl protons, as well as the aromatic proton at the C6 position. The intensity of these cross-peaks can provide insights into the predominant conformation.

Two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for assigning the complex NMR spectra.

COSY: This experiment would reveal the coupling between the two aromatic protons, H4 and H6.

HSQC: This experiment correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the protonated aromatic carbons and the methyl carbon.

HMBC: This technique is instrumental in identifying longer-range (2-3 bond) correlations. Key expected correlations for this compound would include correlations from the methyl protons to the C1, C2, and C6 carbons of the aromatic ring, and from the amide protons to the carbonyl carbon. These correlations are vital in confirming the substitution pattern of the aromatic ring.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| C1 | - | ~135.0 | H6, Methyl H |

| C2 | - | ~133.0 | Methyl H |

| C3 | - | ~130.0 | H4 |

| C4 | ~7.5 | ~128.0 | H6 |

| C5 | - | ~132.0 | H4, H6 |

| C6 | ~7.3 | ~126.0 | H4, Methyl H |

| Methyl | ~2.4 | ~18.0 | C1, C2, C6 |

| Carbonyl | - | ~168.0 | Amide H, H6 |

| Amide H | ~5.5-6.0 (broad) | - | Carbonyl C |

Note: Predicted chemical shifts are estimates and can vary based on the solvent and computational model used.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be characterized by several key absorption bands. The N-H stretching vibrations of the primary amide are anticipated to appear as two distinct bands in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) stretching vibration, known as the Amide I band, is expected to be a strong absorption around 1650 cm⁻¹. The N-H bending vibration (Amide II band) should appear near 1600 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the methyl group will be just below 3000 cm⁻¹. The C-Cl stretching vibrations will be present in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy offers complementary information. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the aromatic ring is expected to produce a strong band. The C=O stretch is also Raman active. Raman spectroscopy is particularly useful for observing non-polar bonds, and can provide additional details on the skeletal vibrations of the molecule.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| N-H | Asymmetric Stretch | ~3350 | Weak |

| N-H | Symmetric Stretch | ~3180 | Weak |

| C-H (Aromatic) | Stretch | ~3100-3000 | Moderate |

| C-H (Methyl) | Stretch | ~2980-2870 | Moderate |

| C=O | Stretch (Amide I) | ~1650 | Moderate |

| N-H | Bend (Amide II) | ~1600 | Weak |

| C=C | Aromatic Ring Stretch | ~1580, 1470 | Strong |

| C-Cl | Stretch | ~800-600 | Moderate |

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways.

For this compound (C₈H₇Cl₂NO), the exact mass can be calculated. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 9:6:1, which is a definitive indicator of a dichlorinated compound.

Electron ionization (EI) would likely lead to significant fragmentation. A plausible fragmentation pathway would involve the initial loss of the amide group (•NH₂) to form a dichloromethylbenzoyl cation. Subsequent loss of a chlorine radical or carbon monoxide could also be observed. The cleavage of the methyl group is another possible fragmentation route.

Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Description |

| [M]⁺• | [C₈H₇³⁵Cl₂NO]⁺• | 202.9904 | Molecular Ion |

| [M+2]⁺• | [C₈H₇³⁵Cl³⁷ClNO]⁺• | 204.9875 | Molecular Ion Isotope |

| [M+4]⁺• | [C₈H₇³⁷Cl₂NO]⁺• | 206.9845 | Molecular Ion Isotope |

| [M-NH₂]⁺ | [C₈H₆³⁵Cl₂O]⁺ | 187.9820 | Loss of Amide Radical |

| [M-NH₂-CO]⁺ | [C₇H₆³⁵Cl₂]⁺ | 159.9870 | Subsequent loss of CO |

Comparative Spectroscopic Analysis of this compound and its Isomeric Forms

Comparing the spectroscopic data of this compound with its isomers highlights the sensitivity of these techniques to the substitution pattern on the aromatic ring. For this comparison, 2,6-Dichlorobenzamide and 3,4-Dichlorobenzamide are considered.

NMR Spectroscopy:

¹H NMR: The aromatic region of the ¹H NMR spectrum is highly diagnostic. This compound would show two distinct aromatic protons. 2,6-Dichlorobenzamide would exhibit a more complex pattern due to the different symmetry. 3,4-Dichlorobenzamide would display three aromatic protons with a distinct splitting pattern (a doublet, a doublet of doublets, and a doublet).

¹³C NMR: The chemical shifts of the aromatic carbons are influenced by the positions of the chloro and methyl substituents. The steric hindrance from the two ortho-chloro substituents in 2,6-Dichlorobenzamide would likely influence the chemical shift of the carbonyl carbon compared to the other isomers.

Vibrational Spectroscopy: The positions of the C-Cl stretching bands in the fingerprint region of the FT-IR and Raman spectra will differ significantly between the isomers, providing a unique fingerprint for each compound. The N-H and C=O stretching frequencies may also show subtle shifts due to changes in the electronic environment and potential for intramolecular hydrogen bonding, which would be more likely in isomers with a substituent ortho to the amide group. For instance, the IR spectrum for 2,6-Dichlorobenzamide is available and can be directly compared. nist.gov

Mass Spectrometry: While the molecular weight of dichlorobenzamide isomers (without the methyl group) is the same, their fragmentation patterns can differ. For the methyl-substituted isomers, the molecular weight is identical. However, the relative abundances of fragment ions may vary depending on the stability of the resulting cations, which is influenced by the substituent positions. For example, the fragmentation of 3,4-Dichlorobenzamide has been documented and can serve as a reference. nist.gov

This comparative approach underscores the power of a combined spectroscopic analysis for the unambiguous identification and differentiation of closely related isomeric structures.

Reaction Mechanisms and Chemical Reactivity Studies of 3,5 Dichloro 2 Methylbenzamide

Electrophilic Aromatic Substitution (EAS) on the Dichlorinated Benzamide (B126) Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In the case of 3,5-Dichloro-2-methylbenzamide, the regiochemical outcome of such reactions is determined by the cumulative directing effects of the substituents attached to the benzene (B151609) ring.

The orientation of incoming electrophiles is dictated by the existing substituents on the aromatic ring. Each group exerts a directing influence, either guiding the new substituent to the ortho/para positions or to the meta position relative to itself.

Chloro Groups: Halogens, such as chlorine, are deactivating yet ortho, para-directing. This is due to a combination of their electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack, and their electron-donating resonance effect, which directs incoming electrophiles to the ortho and para positions. In this compound, the two chlorine atoms are situated at the 3- and 5-positions.

Methyl Group: The methyl group at the 2-position is an activating group and an ortho, para-director. It donates electron density to the ring through an inductive effect, thereby increasing the ring's nucleophilicity and making it more susceptible to electrophilic attack.

Amide Group (-CONH₂): The amide group is a deactivating group and a meta-director. The carbonyl portion of the amide withdraws electron density from the aromatic ring through a resonance effect, which deactivates the ring and directs incoming electrophiles to the meta position.

The ultimate regioselectivity of an EAS reaction on this compound will be a consequence of the synergistic and antagonistic effects of these groups. A comprehensive analysis of the directing effects is necessary to predict the most likely site of substitution.

| Substituent | Position | Electronic Effect | Directing Effect |

| -CH₃ | 2 | Activating (Inductive) | Ortho, Para |

| -Cl | 3 | Deactivating (Inductive), Donating (Resonance) | Ortho, Para |

| -CONH₂ | 1 | Deactivating (Resonance) | Meta |

| -Cl | 5 | Deactivating (Inductive), Donating (Resonance) | Ortho, Para |

Considering the positions of the substituents, the available positions for substitution are C4 and C6. The directing effects of the substituents on these positions are as follows:

Position C4:

Para to the methyl group (activating).

Ortho to the chloro group at C3 (deactivating, but ortho-directing).

Meta to the amide group (deactivating, meta-directing).

Meta to the chloro group at C5 (deactivating, meta-directing).

Position C6:

Ortho to the methyl group (activating).

Meta to the chloro group at C3 (deactivating, meta-directing).

Ortho to the amide group (deactivating, but ortho position is sterically hindered and electronically disfavored).

Ortho to the chloro group at C5 (deactivating, but ortho-directing).

Given that the methyl group is an activating ortho, para-director and the amide group is a deactivating meta-director, electrophilic substitution is most likely to be directed to the C4 position, which is para to the activating methyl group and meta to the deactivating amide group.

The mechanism of electrophilic aromatic substitution on this compound follows the general pathway for EAS reactions. This process typically involves two main steps:

Formation of the Sigma Complex (Arenium Ion): The aromatic π system acts as a nucleophile and attacks the electrophile (E⁺), leading to the formation of a resonance-stabilized carbocation known as a sigma complex or arenium ion. This step is generally the rate-determining step of the reaction. The stability of the sigma complex is influenced by the electronic effects of the substituents on the ring.

Deprotonation to Restore Aromaticity: A weak base present in the reaction mixture removes a proton from the sp³-hybridized carbon of the sigma complex. This restores the aromaticity of the ring and yields the substituted product.

The specific nature of the electrophile and the reaction conditions will determine the precise outcome of the reaction.

Directed Ortho-Metalation (DoM) Strategies with Dichlorobenzamides

Directed ortho-metalation (DoM) is a powerful synthetic tool that allows for the regioselective deprotonation and subsequent functionalization of aromatic compounds. The amide group is a strong directing group in DoM reactions.

Research on 3,5-dichlorobenzamides has revealed a significant difference in the regioselectivity of metalation depending on whether the amide is secondary or tertiary. rsc.orglibretexts.org

Secondary Benzamides: In the case of secondary benzamides, such as N-ethyl-3,5-dichlorobenzamide, metalation with reagents like sec-butyllithium/TMEDA occurs at the 2-position, which is ortho to the amide directing group. rsc.orglibretexts.org

Tertiary Benzamides: Conversely, for tertiary benzamides like N,N-diethyl-3,5-dichlorobenzamide, metalation takes place exclusively at the 4-position under the same reaction conditions. rsc.orglibretexts.org

This divergence in regioselectivity is attributed to the interplay of steric and electronic factors, as well as the nature of the complex formed between the benzamide and the organolithium reagent.

| Amide Type | Metalation Position | Reference |

| Secondary (e.g., N-ethyl-3,5-dichlorobenzamide) | 2-position (ortho to amide) | rsc.orglibretexts.org |

| Tertiary (e.g., N,N-diethyl-3,5-dichlorobenzamide) | 4-position | rsc.orglibretexts.org |

Based on these findings, it can be inferred that this compound, being a primary amide (which behaves similarly to a secondary amide in this context due to the N-H proton), would likely undergo directed ortho-metalation at the C6 position, which is ortho to the amide group.

The regioselectivity observed in DoM reactions is explained by the concept of Complex-Induced Proximity Effects (CIPE). rsc.org In this model, the organolithium reagent first coordinates with the heteroatom of the directing group (in this case, the oxygen of the amide). This brings the organolithium base into close proximity to the ortho-protons, facilitating their abstraction.

For secondary 3,5-dichlorobenzamides, the formation of a complex between the amide and the metalating agent is thought to be the key factor that directs deprotonation to the 2-position. rsc.org The complexation acidifies the ortho-protons, making them more susceptible to removal by the organolithium base. In the case of tertiary amides, steric hindrance likely prevents the formation of a stable complex that would favor ortho-metalation, leading to deprotonation at the more electronically favored 4-position. libretexts.org

Reactivity of the Amide Functional Group: Hydrolysis and Derivatization Reactions

The amide functional group in this compound can undergo a variety of reactions, including hydrolysis and derivatization.

Hydrolysis:

Amide hydrolysis involves the cleavage of the amide bond to form a carboxylic acid and ammonia (or an amine). This reaction can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis: In the presence of a strong base, the hydroxide ion directly attacks the carbonyl carbon of the amide. This is followed by the departure of the leaving group, which is typically an amide anion.

The rate of hydrolysis can be influenced by the electronic nature of the substituents on the aromatic ring. The presence of electron-withdrawing chloro groups on the ring of this compound would be expected to make the carbonyl carbon more electrophilic and thus potentially increase the rate of hydrolysis compared to unsubstituted benzamide.

Derivatization:

The amide group can be chemically modified to form various derivatives. These reactions are often employed in analytical chemistry to enhance the detectability of the analyte or to improve its chromatographic properties. Common derivatization strategies for amides include:

N-Alkylation: The hydrogen atoms on the amide nitrogen can be replaced with alkyl groups.

Reduction: The amide can be reduced to an amine using a strong reducing agent such as lithium aluminum hydride.

Dehydration: Primary amides can be dehydrated to form nitriles.

The specific conditions required for these derivatization reactions would need to be optimized for this compound.

Mechanisms of Halogen Exchange and Nucleophilic Aromatic Substitution on the Dichlorinated Benzamide Moiety

The dichlorinated benzamide moiety of this compound presents a complex substrate for studying reaction mechanisms, particularly halogen exchange and nucleophilic aromatic substitution (SNAr). The reactivity of the aryl chlorides is influenced by the electronic effects of the substituents on the benzene ring: the electron-withdrawing amide group and the electron-donating methyl group. While specific experimental studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from established principles of physical organic chemistry and studies on analogous substituted aromatic compounds.

Nucleophilic aromatic substitution is a significant reaction class for aryl halides, especially those activated by electron-withdrawing groups. wikipedia.orgchemistrysteps.com The reaction generally proceeds through one of two primary mechanisms: the addition-elimination (SNAr) mechanism or the elimination-addition (benzyne) mechanism. chemistrysteps.comuomustansiriyah.edu.iq

The SNAr mechanism is typically favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group (in this case, the chlorine atoms). wikipedia.orgchemistrysteps.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.org In this compound, the amide group (-CONHCH3) is an electron-withdrawing group, which can activate the ring towards nucleophilic attack.

Conversely, the benzyne mechanism often occurs in the presence of a very strong base and does not necessitate activation by electron-withdrawing groups. chemistrysteps.com Given the substitution pattern of this compound, both pathways could be plausible under different reaction conditions.

Halogen exchange reactions, a subset of nucleophilic aromatic substitution, involve the replacement of one halogen atom with another. These transformations are often catalyzed by metal complexes, such as those involving copper or nickel, and are fundamental in modifying the reactivity of aryl halides. nih.gov For instance, an aryl chloride might be converted to a more reactive aryl iodide to facilitate subsequent cross-coupling reactions. nih.gov Metal-halogen exchange, particularly with organolithium reagents, represents another important transformation, converting an aryl halide into a potent organometallic nucleophile. wikipedia.org The rate of such exchanges typically follows the trend I > Br > Cl. wikipedia.org

The regioselectivity of nucleophilic attack on substituted dichlorinated aromatic systems is a critical aspect of their reactivity. Studies on related compounds, such as 2-substituted 3,5-dichloropyrazines, have shown that the nature of the substituent at the 2-position dictates the site of nucleophilic attack. An electron-withdrawing group at this position directs the incoming nucleophile to the 5-position, while an electron-donating group favors substitution at the 3-position. researchgate.net This provides a framework for predicting the behavior of this compound, where the methyl group is electron-donating.

Theoretical studies, often employing Density Functional Theory (DFT), have become instrumental in elucidating the mechanisms of these reactions. researchgate.net Such computational approaches can predict reaction pathways, transition state structures, and regioselectivity, offering insights that complement experimental findings. researchgate.net For example, DFT calculations have been used to rationalize the observed regioselectivity in the reactions of dichlorinated aromatic compounds with various nucleophiles. researchgate.net

While detailed experimental data for this compound is sparse, the following table summarizes the expected outcomes for its reactions with various nucleophiles based on the general principles of nucleophilic aromatic substitution and data from analogous systems.

| Nucleophile | Reagent Example | Probable Mechanism | Expected Product(s) | Notes |

| Amine | Primary or Secondary Amine (e.g., Morpholine) | SNAr | 3-Amino-5-chloro-2-methylbenzamide or 5-Amino-3-chloro-2-methylbenzamide | Regioselectivity would depend on reaction conditions and the electronic influence of the methyl and amide groups. |

| Alkoxide | Sodium Methoxide (NaOMe) | SNAr | 3-Methoxy-5-chloro-2-methylbenzamide or 5-Methoxy-3-chloro-2-methylbenzamide | Similar to amination, the position of substitution is subject to electronic and steric factors. |

| Thiolate | Sodium Thiophenoxide (NaSPh) | SNAr | 3-(Phenylthio)-5-chloro-2-methylbenzamide or 5-(Phenylthio)-3-chloro-2-methylbenzamide | Thiolates are generally potent nucleophiles in SNAr reactions. |

| Halide (for exchange) | Potassium Iodide (KI) with Cu(I) catalyst | Metal-Catalyzed Halogen Exchange | 3-Chloro-5-iodo-2-methylbenzamide and/or 3-Iodo-5-chloro-2-methylbenzamide | This would enhance the reactivity of the compound for subsequent cross-coupling reactions. |

| Strong Base | Sodium Amide (NaNH2) | Elimination-Addition (Benzyne) | A mixture of aminobenzamides, potentially including products from cine-substitution. | The formation of a benzyne intermediate could lead to substitution at positions adjacent to the original chlorine atoms. |

It is important to note that the actual outcomes of these reactions would need to be confirmed through experimental investigation. The interplay between the activating/deactivating effects of the substituents, the nature of the nucleophile, and the reaction conditions would ultimately determine the reaction pathway and product distribution.

Computational Chemistry and Theoretical Investigations of 3,5 Dichloro 2 Methylbenzamide

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and predict the optimized geometry of molecules. nih.gov This method is favored for its balance of accuracy and computational efficiency, making it suitable for studying benzamide (B126) derivatives. nih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. nih.govmdpi.com

Using DFT, the energetic landscape of 3,5-Dichloro-2-methylbenzamide can be mapped to identify its most stable conformations (isomers or rotamers). By systematically rotating flexible bonds, such as the bond connecting the carbonyl carbon to the benzene (B151609) ring, a potential energy surface is generated. The points on this surface with the lowest energy correspond to the most likely conformations the molecule will adopt.

For example, DFT calculations can predict whether a planar or a twisted conformation between the aromatic ring and the amide side chain is more stable. This structural preference is critical as it dictates how the molecule presents itself to its environment, such as the active site of a biological receptor. The stability of different conformations is evaluated by comparing their calculated total energies, with lower energies indicating greater stability. aalto.fi

Frontier Molecular Orbital (FMO) theory is a fundamental framework used to describe chemical reactivity and electronic properties. taylorandfrancis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. libretexts.orgyoutube.com

The energy of the HOMO (EHOMO) is related to a molecule's ionization potential and its tendency to donate electrons, indicating its nucleophilicity. taylorandfrancis.compku.edu.cn Conversely, the energy of the LUMO (ELUMO) is related to its electron affinity and tendency to accept electrons, reflecting its electrophilicity. youtube.compku.edu.cn The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more chemically reactive. mdpi.com These energy values are frequently calculated using DFT and are essential descriptors in QSAR studies. biolscigroup.us

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's capacity to donate electrons (nucleophilicity). Higher energy suggests stronger electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's capacity to accept electrons (electrophilicity). Lower energy suggests stronger electron-accepting ability. |

| ΔE (HOMO-LUMO Gap) | Energy difference between ELUMO and EHOMO | A key indicator of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity and lower stability. |

DFT calculations are also employed to predict the vibrational spectra (infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated. orientjchem.org This simulated spectrum can be compared with experimental data to confirm the molecular structure and aid in the assignment of vibrational modes to specific bonds or functional groups. orientjchem.org

For instance, the calculated frequency for the C=O stretching vibration in the amide group or the C-Cl stretching modes on the benzene ring of this compound can be correlated with observed peaks in an experimental IR spectrum. Good agreement between the computed and experimental spectra serves as a validation of the accuracy of the computational model and the optimized geometry. orientjchem.org

Molecular Docking Simulations for Analyzing Potential Ligand-Receptor Interactions of Benzamide Analogues

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a benzamide derivative) when bound to a second molecule (a receptor, typically a protein or enzyme). mdpi.comresearchgate.net This method is instrumental in drug discovery for elucidating how a molecule might interact with a biological target at the atomic level. mdpi.comnih.gov

The process involves placing the ligand into the binding site of a receptor and using a scoring function to evaluate the fitness of different binding poses. mdpi.com For benzamide analogues, docking studies have been used to explore interactions with various targets, including the mGluR5 receptor and DNA gyrase. mdpi.com These simulations reveal key interactions that stabilize the ligand-receptor complex, such as:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H of the amide) and acceptors (like carbonyl oxygens on amino acid residues).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (e.g., the dichlorinated phenyl ring) and hydrophobic amino acid residues in the binding pocket.

π-π Stacking: An interaction between aromatic rings, such as the ligand's benzene ring and the side chains of residues like Tryptophan (Trp) or Tyrosine (Tyr). mdpi.com

The results from docking simulations are often quantified by a docking score, which estimates the binding affinity. A more negative score typically indicates a more favorable binding interaction. nih.gov These studies provide valuable insights that can guide the design of new analogues with improved potency and selectivity. mdpi.com

Table 2: Common Ligand-Receptor Interactions for Benzamide Analogues

| Interaction Type | Description | Key Molecular Features Involved | Potential Interacting Amino Acid Residues |

|---|---|---|---|

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Amide N-H group, Carbonyl C=O group | Serine (Ser), Tyrosine (Tyr), Asparagine (Asn) |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | Phenyl ring, Methyl group, Chlorine atoms | Proline (Pro), Isoleucine (Ile), Alanine (Ala), Valine (Val) |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Dichlorinated benzene ring | Tryptophan (Trp), Phenylalanine (Phe), Tyrosine (Tyr) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgjocpr.com QSAR models are developed to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. jocpr.com

A QSAR model takes the form of an equation: Activity = f(Molecular Descriptors)

This equation correlates the biological activity (e.g., inhibitory concentration) with calculated numerical values known as molecular descriptors, which quantify various aspects of a molecule's physicochemical properties. wikipedia.org

The foundation of a robust QSAR model is the calculation and careful selection of relevant molecular descriptors. slideshare.net For derivatives of this compound, these descriptors are often derived from theoretical calculations, particularly DFT. biolscigroup.usscholars.direct The goal is to find descriptors that effectively capture the structural variations responsible for differences in biological activity.

Common categories of theoretical descriptors include:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energy of the HOMO and LUMO, the HOMO-LUMO gap, dipole moment, and atomic charges. These are known to influence how a molecule interacts with a receptor. biolscigroup.usscholars.direct

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its size, shape, and degree of branching. nih.gov

Quantum-Chemical Descriptors: A broad category that includes many of the electronic descriptors as well as properties like molecular polarizability and surface area.

Once a pool of descriptors is calculated, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to select the most significant descriptors and build the final QSAR model. biolscigroup.usresearchgate.net The validity and predictive power of the resulting model are then rigorously assessed using statistical metrics such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). scholars.directnih.gov

| Topological | Kier's Shape Index (kappa) | A descriptor that quantifies different aspects of molecular shape. | Relates to how the molecule's shape complements the shape of the active site. |

Model Development and Validation Methodologies in Predictive Chemistry

In the realm of predictive chemistry, the development and validation of computational models are pivotal for forecasting the physicochemical properties and biological activities of molecules like this compound. This process follows a structured lifecycle, beginning with data preparation and culminating in model deployment for practical application in areas such as drug discovery. youtube.com

Model Development Lifecycle:

Data Preparation: The initial and most critical stage involves collecting and curating high-quality data. For a molecule such as this compound, this would entail gathering experimental data on properties of interest (e.g., solubility, binding affinity, toxicity) for it and structurally related compounds. Public and proprietary databases are common sources for this information. youtube.comcas.org

Featurization: Molecules are converted into numerical descriptors that capture their structural, physical, and chemical characteristics. These can range from simple properties like molecular weight and logP to complex 2D or 3D structural fingerprints.

Model Design and Building: Various machine learning algorithms are employed to establish a relationship between the molecular features and the target property. youtube.com The choice of algorithm depends on the nature of the data and the prediction task. An ensemble approach, which combines predictions from multiple models, is often used to enhance reliability and confidence. cas.org

Model Validation: This essential step assesses the model's predictive power and its ability to generalize to new, unseen data. youtube.com A common technique is cross-validation, where the dataset is partitioned into training and testing sets. researchgate.net For instance, in a five-fold cross-validation, the data is split into five subsets, with the model being trained on four and tested on the fifth, rotating through all subsets. researchgate.net The performance is evaluated using various metrics.

Deployment: Once validated, the model is implemented in a production environment where it can be used to predict the properties of novel compounds, thereby accelerating research and development cycles. youtube.com

Key Validation Strategies:

Internal Validation: Techniques like k-fold cross-validation are used to assess the model's performance on the existing dataset.

External Validation: The model's predictive accuracy is tested on an independent dataset that was not used during the training or model-building phases. researchgate.net

Time-Split Validation: To mimic a real-world scenario, models are trained on data from earlier time points (e.g., older published patents) and tested on data from later time points, assessing their prospective power. arxiv.org

Predictive models are powerful tools, but their utility is fundamentally dependent on the quality of the underlying data and the rigor of the validation process. cas.org For specialized applications, models can be trained on proprietary in-house data augmented with broader datasets to create highly specific and powerful predictive tools. cas.org

| Modeling Stage | Description | Key Considerations |

| Data Preparation | Collection, cleaning, and curation of relevant chemical and biological data. | Data quality, size, and diversity. Handling of missing values. |

| Featurization | Conversion of chemical structures into numerical descriptors (features). | Selection of appropriate descriptors (e.g., 2D, 3D, physicochemical). |

| Model Building | Application of machine learning algorithms to learn from the data. | Choice of algorithm (e.g., XGBoost, Random Forest, Neural Networks). |

| Model Validation | Assessment of the model's predictive performance and generalizability. | Use of appropriate data splitting (random, scaffold, time-split) and metrics. |

| Model Deployment | Integration of the validated model into a workflow for prospective predictions. | Accessibility, interpretability, and maintenance of the model. |

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules at an atomic level. For a molecule like this compound, MD simulations can provide profound insights into its conformational flexibility and the nature of its intermolecular interactions, which govern its physical properties and biological function.

Conformational Flexibility:

Intermolecular Interactions:

MD simulations explicitly model the interactions between multiple molecules, providing a detailed picture of the non-covalent forces at play. For this compound, these interactions are crucial for understanding its crystal packing, solubility, and binding to biological targets. Key interactions that can be studied include:

Hydrogen Bonding: The amide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), allowing molecules to form strong, directional hydrogen bonds with each other or with solvent molecules like water. These interactions are known to flicker on and off over nanosecond timescales. researchgate.net

Halogen Bonding: The chlorine atoms on the benzene ring can act as halogen bond donors, interacting with electron-rich atoms (like oxygen or nitrogen) on neighboring molecules.

π-π Stacking: The aromatic benzene rings can stack on top of each other, a stabilizing interaction driven by electrostatic and dispersion forces.

By analyzing the trajectories from an MD simulation, the frequency, geometry, and lifetime of these different interactions can be quantified, revealing their relative importance in a given system. nih.govdovepress.com The choice of force field—a set of parameters that defines the potential energy of the system—is critical for the accuracy of these simulations. nih.gov

| Type of Interaction | Description | Relevant Atoms in this compound |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | Amide N-H group (donor) and Carbonyl C=O group (acceptor). |

| Halogen Bonding | A non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile (e.g., a lone pair). | Chlorine atoms (Cl) on the benzene ring. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The dichlorinated benzene ring. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All atoms in the molecule. |

Charge Transfer Complex Studies Involving Halogenated Benzamides: Spectroscopic and Theoretical Approaches

Charge-transfer (CT) complexes are formed through the interaction of an electron donor molecule and an electron acceptor molecule. mdpi.com In the context of halogenated benzamides like this compound, the aromatic ring can act as an electron donor, particularly when interacting with strong π-electron acceptors. The study of these complexes is crucial as such interactions are foundational to the activity of many pharmacological compounds. researchgate.net

Spectroscopic Characterization:

The formation of a CT complex is typically associated with the appearance of a new, broad absorption band in the UV-Visible spectrum, which is absent in the spectra of the individual donor or acceptor molecules. nih.gov This CT band arises from the excitation of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. mdpi.com

UV-Visible Spectroscopy: This is the primary technique for identifying CT complexes. The position (λ_max) of the CT band can provide information about the electronic properties of the donor and acceptor. By systematically varying the concentrations of the donor and acceptor (e.g., using Job's method or photometric titrations), the stoichiometry of the complex (often 1:1) can be determined. mdpi.comnih.gov The Benesi-Hildebrand equation can then be applied to calculate the formation constant (K_CT) and the molar extinction coefficient (ε_max) of the complex, which are measures of its stability and absorption intensity, respectively. nih.gov

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques can identify the specific sites of interaction within the donor and acceptor molecules by observing shifts in vibrational frequencies or nuclear magnetic resonances upon complex formation. researchgate.net

Theoretical Approaches:

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to complement experimental findings. mdpi.com

Geometry Optimization: DFT calculations can predict the three-dimensional structure of the CT complex, revealing the orientation of the donor and acceptor molecules relative to each other.

Electronic Properties: Calculations can determine the HOMO and LUMO energies of the donor, acceptor, and the resulting complex. The energy of the CT transition can be theoretically estimated and compared with experimental UV-Vis data.

Energetics: The interaction energy and thermodynamic parameters (such as the standard free energy change, ΔG°) of complex formation can be calculated, providing a theoretical measure of the complex's stability. nih.gov A negative ΔG° indicates a spontaneous complex formation process. nih.gov

The role of charge transfer in halogen bonding itself is a subject of ongoing research. While present, its energetic contribution to halogen bonding is considered to be relatively small, often around 10% of the total interaction energy. rsc.org

| Parameter | Method of Determination | Significance |

| Stoichiometry | Job's Method, Photometric Titration (Spectroscopic) | Determines the molar ratio of donor to acceptor in the complex (e.g., 1:1). nih.gov |

| Formation Constant (K_CT) | Benesi-Hildebrand Equation (Spectroscopic) | Quantifies the stability of the complex in solution. |

| Molar Extinction Coefficient (ε_max) | Benesi-Hildebrand Equation (Spectroscopic) | Measures the intensity of the charge-transfer absorption band. nih.gov |

| Transition Energy (E_CT) | UV-Vis Spectroscopy, DFT Calculations | Energy required for the electron transfer from donor to acceptor. |

| Ionization Potential (I_P) | Derived from Spectroscopic Data | A measure of the energy required to remove an electron from the donor molecule. |

| Standard Free Energy (ΔG°) | Spectroscopic and Thermodynamic Data, DFT | Indicates the spontaneity of the complex formation reaction. nih.gov |

Advanced Research in Medicinal Chemistry and Lead Optimization Strategies for 3,5 Dichloro 2 Methylbenzamide Analogues

Design Principles for Benzamide-Based Lead Compounds

Scaffold Modification and Derivatization Strategies for Halogenated Benzamides

Scaffold modification is a key strategy in medicinal chemistry to explore new chemical space, improve compound properties, and generate novel intellectual property. For halogenated benzamides, several derivatization strategies are employed:

Scaffold Hopping: This technique involves replacing the central benzamide (B126) core with a structurally different scaffold while retaining the essential pharmacophoric features responsible for biological activity. uniroma1.itniper.gov.in The goal is to identify novel chemotypes with improved properties, such as enhanced metabolic stability or better patentability. uniroma1.itnih.gov For instance, a lipophilic benzamide scaffold might be replaced by a more polar one to increase solubility. uniroma1.it

Regioselective Derivatization: This strategy focuses on the selective functionalization of specific positions on the halogenated benzene (B151609) ring. For example, directed ortho-metalation (DoM) is a powerful technique for introducing various electrophiles onto an aromatic ring adjacent to a directing group like the amide. scirp.orgscirp.org Interestingly, the regioselectivity of metalation on 3,5-dichlorobenzamides can be influenced by whether the amide is secondary or tertiary. Secondary 3,5-dichloro-N-ethylbenzamide undergoes metalation at the C2 position (ortho to the amide), whereas the tertiary 3,5-dichloro-N,N-diethylbenzamide is metalated at the C4 position. scirp.orgscirp.org This highlights the subtle interplay of steric and electronic effects in guiding derivatization.

Bioisosteric Replacement: This involves substituting one part of the molecule with a chemically different group that retains similar physical or chemical properties, leading to a similar biological effect. In halogenated benzamides, one halogen atom might be replaced by another (e.g., chlorine for bromine) or by a different functional group altogether to modulate binding affinity or pharmacokinetic parameters. researchgate.net

Strategic Placement of Halogen and Methyl Substituents for Modulating Molecular Properties

The specific placement of halogen and methyl groups on the benzamide scaffold is a critical aspect of drug design, profoundly influencing the molecule's properties. researchgate.netjuniperpublishers.com The 3,5-dichloro-2-methyl substitution pattern exemplifies this principle.

Halogen Atoms (Chlorine): The introduction of halogens, such as chlorine, can significantly alter a molecule's physicochemical properties. researchgate.net

Lipophilicity and Permeability: Halogens generally increase lipophilicity, which can affect membrane permeation and interaction with hydrophobic pockets in target proteins. nih.gov

Metabolic Stability: Placing halogens at metabolically labile positions can block oxidation by metabolic enzymes (e.g., Cytochrome P450s), thereby increasing the drug's half-life. researchgate.net

Binding Affinity: Halogen atoms can participate in specific non-covalent interactions known as halogen bonds, where the halogen acts as an electrophilic "donor" to a nucleophilic atom (like oxygen or nitrogen) in the target protein. This can enhance binding affinity and selectivity. researchgate.net The 3,5-dichloro substitution pattern can also influence the acidity of the amide N-H group and the electron distribution in the aromatic ring. nih.gov

Methyl Group: The "magic methyl" effect, where the addition of a single methyl group dramatically improves a compound's potency or pharmacokinetic profile, is a well-documented phenomenon in medicinal chemistry. juniperpublishers.com

Conformational Control: An ortho-methyl group, as in 3,5-Dichloro-2-methylbenzamide, can have a profound conformational effect. nih.govresearchgate.net It can restrict the rotation of the amide bond, locking the molecule into a specific, biologically active conformation. nih.gov This pre-organization can reduce the entropic penalty upon binding to a target, leading to higher affinity. nih.gov

Blocking Metabolism: Similar to halogens, a strategically placed methyl group can shield an adjacent part of the molecule from metabolic attack, thus improving its stability. ashp.org

The combination of the ortho-methyl group's conformational influence and the electronic and steric effects of the two chlorine atoms makes the this compound scaffold a subject of significant interest for designing potent and selective therapeutic agents.

Structure-Activity Relationship (SAR) Studies for Halogenated Benzamide Derivatives

Structure-Activity Relationship (SAR) analysis is a fundamental process in drug discovery that links the chemical structure of a compound to its biological activity. oncodesign-services.comnih.gov By systematically modifying a molecule's structure and observing the resulting changes in activity, medicinal chemists can identify which features are crucial for target interaction and optimize them to enhance potency and selectivity. patsnap.com

Methodologies for SAR Elucidation and Data Analysis

The elucidation of SAR for halogenated benzamide derivatives employs a combination of experimental and computational methods. oncodesign-services.com

Experimental Methodologies:

Systematic Analogue Synthesis: A series of related compounds is synthesized where specific parts of the molecule, such as the position or type of halogen, the nature of the amide substituent, or other groups on the ring, are systematically varied.

Biological Assays: These synthesized analogues are then tested in biological assays to measure their activity against a specific target (e.g., an enzyme or receptor). oncodesign-services.com This provides the raw data linking structural changes to functional outcomes.

Computational Methodologies:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate quantitative variations in chemical structure with changes in biological activity. laborundmore.com For example, a 3D-QSAR study on aryl benzamide derivatives used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models of activity. mdpi.com

Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. A study on benzamide derivatives as glucokinase activators developed a pharmacophore hypothesis to guide the design of new compounds. nih.gov

Data Visualization and Mining: With large datasets from high-throughput screening, computational tools are essential for identifying complex SAR patterns, including "activity cliffs" where a small structural change leads to a large drop in activity. laborundmore.comcsmres.co.ukresearchgate.net These methods help medicinal chemists intuitively grasp complex SAR data. laborundmore.com

The following table illustrates a hypothetical SAR analysis for a series of halogenated benzamide analogues, demonstrating how systematic modifications can influence activity.

| Compound | R1 | R2 | R3 | Biological Activity (IC50, nM) |

|---|---|---|---|---|

| 1 | Cl | H | Cl | 150 |

| 2 (Reference) | Cl | CH3 | Cl | 25 |

| 3 | Cl | CH3 | F | 45 |

| 4 | F | CH3 | F | 80 |

| 5 | Cl | H | CH3 | 200 |

| 6 | Cl | CH2CH3 | Cl | 95 |

This is a hypothetical data table created for illustrative purposes.

Impact of Structural Changes on Ligand-Target Interaction Profiles

Structural modifications to halogenated benzamide derivatives directly influence how they bind to their biological targets. These changes can affect the type, number, and geometry of intermolecular interactions, ultimately determining the compound's potency and selectivity.

Key interactions influenced by structural changes include:

Hydrogen Bonding: The amide group itself is a key interaction point, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen as an acceptor. Altering substituents on the ring can change the acidity of the N-H proton and the basicity of the carbonyl oxygen, modulating the strength of these hydrogen bonds. nih.gov

Hydrophobic Interactions: The benzene ring and its nonpolar substituents (like methyl and chloro groups) engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. Studies on aryl benzamide modulators of mGluR5 identified key hydrophobic interactions with residues such as Pro655, Ile625, and Trp945. mdpi.com

π-π Stacking: The aromatic ring of the benzamide can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan in the target protein. In the mGluR5 modulators, a π-π stacking interaction with Trp945 was found to be crucial for stabilizing the active conformation. mdpi.com

Halogen Bonding: As mentioned, chlorine atoms can form halogen bonds with electron-rich atoms in the binding site, providing an additional, directional interaction that can significantly enhance affinity. researchgate.net

Conformational Effects: The introduction of a bulky group like an ortho-methyl substituent can force the molecule into a specific "bioactive conformation." nih.gov This conformation may be the optimal shape for fitting into the binding site, and by locking the molecule in this shape, the entropic cost of binding is reduced, leading to a more favorable free energy of binding. nih.gov

Lead Optimization Methodologies in Benzamide Drug Discovery

Lead optimization is an iterative process that aims to transform a promising lead compound into a preclinical drug candidate by refining its properties. patsnap.comdanaher.combiobide.com This involves enhancing efficacy and selectivity while simultaneously improving its absorption, distribution, metabolism, and excretion (ADME) profile and minimizing toxicity. patsnap.compatsnap.com

The lead optimization cycle for benzamide derivatives typically involves the following steps:

Design: Based on existing SAR data and computational models (e.g., docking, QSAR), new analogues are designed to address specific liabilities of the current lead compound. patsnap.com For example, if a lead has poor solubility, modifications might be designed to introduce more polar groups.

Synthesis: The designed analogues are synthesized by medicinal chemists. The synthetic accessibility of the designed compounds is a key consideration. researchgate.net

Testing (In Vitro): The new compounds are evaluated in a battery of in vitro assays. This includes primary assays for potency and selectivity against the target, as well as secondary assays to assess ADMET properties, such as:

Metabolic stability (e.g., using liver microsomes)

Cell permeability (e.g., using Caco-2 or PAMPA assays)

Plasma protein binding

Potential for off-target effects (e.g., hERG channel inhibition)

Analysis: The data from these assays are analyzed to refine the SAR and build a more comprehensive understanding of the compound series. This analysis feeds back into the design of the next cycle of analogues. patsnap.com

Testing (In Vivo): Promising compounds with a balanced in vitro profile are advanced to in vivo studies in animal models. biobide.com These studies assess the compound's pharmacokinetics (how the body processes the drug) and its efficacy in a disease model.

This iterative cycle is repeated, with each round of design, synthesis, and testing providing crucial data that guides the project toward a compound with the optimal balance of properties required for a successful drug candidate. patsnap.comnih.gov

The following table summarizes key parameters evaluated during the lead optimization phase.

| Parameter | Goal | Methodology / Assay |

|---|---|---|

| Potency | Increase affinity for the target (lower IC50/EC50) | Biochemical or cell-based functional assays |

| Selectivity | Minimize activity against related targets and off-targets | Selectivity panel screening against other receptors/enzymes |